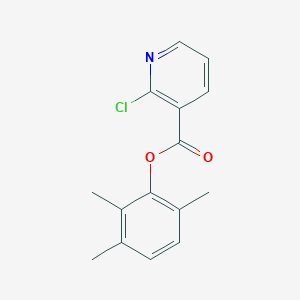
(2,3,6-Trimethylphenyl) 2-chloropyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3,6-Trimethylphenyl) 2-chloropyridine-3-carboxylate is an organic compound that belongs to the class of organochlorine compounds It is characterized by the presence of a chlorinated pyridine ring and a trimethyl-substituted phenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,6-Trimethylphenyl) 2-chloropyridine-3-carboxylate typically involves the esterification of 2-chloropyridine-3-carboxylic acid with (2,3,6-trimethylphenyl) methanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an inert solvent like dichloromethane or toluene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the chloropyridine moiety can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom on the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions, often involving a base like potassium carbonate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Potassium carbonate in dimethylformamide (DMF), amines or thiols as nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes from the methyl groups.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
科学研究应用
(2,3,6-Trimethylphenyl) 2-chloropyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (2,3,6-Trimethylphenyl) 2-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
相似化合物的比较
(2,3,6-Trimethylphenyl) 2-bromopyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.
(2,3,6-Trimethylphenyl) 2-fluoropyridine-3-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
(2,3,6-Trimethylphenyl) 2-iodopyridine-3-carboxylate: Similar structure but with an iodine atom instead of chlorine.
Uniqueness: The presence of the chlorine atom in (2,3,6-Trimethylphenyl) 2-chloropyridine-3-carboxylate imparts unique reactivity and properties compared to its bromine, fluorine, and iodine analogs. Chlorine’s intermediate electronegativity and size make it a versatile substituent for various chemical reactions, influencing the compound’s behavior in synthetic and biological contexts.
属性
CAS 编号 |
721913-97-9 |
|---|---|
分子式 |
C15H14ClNO2 |
分子量 |
275.73 g/mol |
IUPAC 名称 |
(2,3,6-trimethylphenyl) 2-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C15H14ClNO2/c1-9-6-7-10(2)13(11(9)3)19-15(18)12-5-4-8-17-14(12)16/h4-8H,1-3H3 |
InChI 键 |
OJBBNLUTSQVHFK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)C)OC(=O)C2=C(N=CC=C2)Cl)C |
溶解度 |
14.8 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B15314354.png)

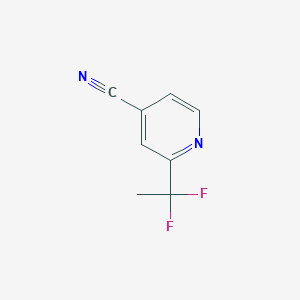

![2-{[1,1'-Biphenyl]-4-carbonyl}-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B15314374.png)
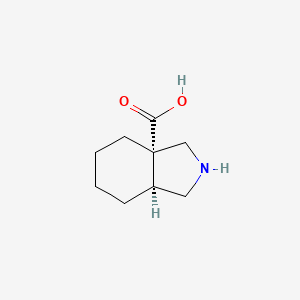
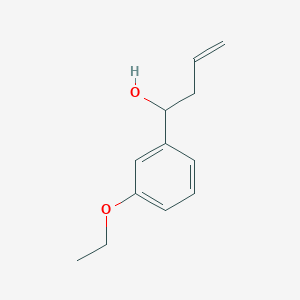
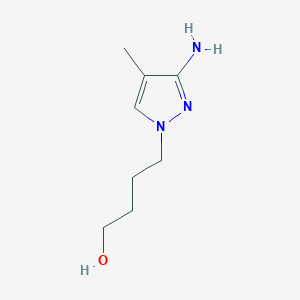
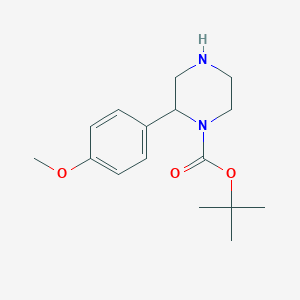
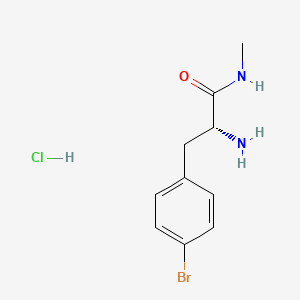
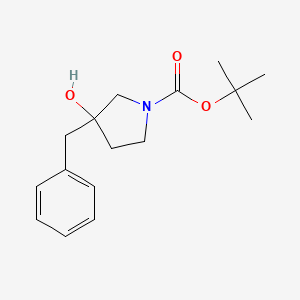

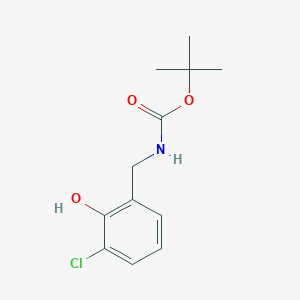
![2-{[(Tert-butoxy)carbonyl]amino}-3-(2-hydroxy-3-methoxyphenyl)propanoic acid](/img/structure/B15314438.png)
